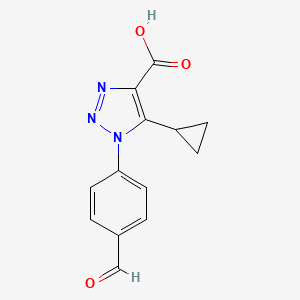

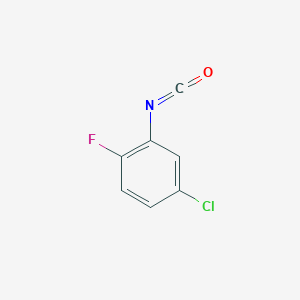

![molecular formula C16H13N5O3 B2528796 Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate CAS No. 333418-07-8](/img/structure/B2528796.png)

Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate, is a derivative of tetrazole, which is a class of synthetic heterocyclic organic compounds. These compounds are known for their various applications in pharmaceutical chemistry due to their resemblance to the carboxylate anion and are often used in drug design as bioisosteres for carboxylic acids.

Synthesis Analysis

The synthesis of tetrazole derivatives can be complex, involving multiple steps and various reagents. In one study, a series of novel tetrazole derivatives were synthesized starting from p-aminobenzonitrile, which underwent protection, tetrazole formation, hydrolysis, chlorination, and amination to produce the desired compounds . This method proved to be efficient and yielded a variety of biologically potent tetrazole derivatives.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is confirmed through various spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), mass spectrometry, and elemental analyses. These techniques ensure the correct molecular framework and substitution patterns of the synthesized compounds .

Chemical Reactions Analysis

Tetrazole derivatives can participate in various chemical reactions due to their reactive nature. For instance, methylation reactions of 2-amino-5-benzoyl-1,3,4-thiadiazoles have been reported, where methylation occurs at both the ring nitrogen and the exocyclic nitrogen atom . This reactivity is crucial for further functionalization of the tetrazole ring and for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The presence of the tetrazole ring imparts certain characteristics such as acidity, tautomerism, and the ability to form hydrogen bonds, which can affect their solubility, stability, and reactivity. These properties are essential for the application of tetrazole derivatives in medicinal chemistry and drug design.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate has been explored in various scientific studies for its synthesis and characterization. A related compound, Methyl 4-(bromomethyl)benzoate, was synthesized through the reaction of methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions, achieving a high yield of 90.5% (Bi Yun-mei, 2012). Another study proposed a new alkoxyamine for photopolymerization, indicating the potential of similar compounds in material science applications (Y. Guillaneuf et al., 2010).

Chemical Reactions and Biological Activities

Research has also delved into the chemical reactions and biological activities involving similar compounds. The synthesis of novel Arylazopyrazolones substituted with Thiazolyhydrazone from 4-(1H)-benzotriazoyl methyl amino benzoate 3 demonstrated significant antimicrobial activity against various bacteria and fungi (P. Shah, 2014). Additionally, a study on the palladium-catalyzed, allylic amination of unsaturated sugars for a new synthesis of d-forosamine explored the application of similar compounds in sugar chemistry (H. H. Baer & Zaher S. Hanna, 1981).

Photofunctional Hybrid Materials

An innovative approach to photofunctional hybrid materials was investigated by encapsulating europium polyoxometalates in a resin–mesoporous silica composite matrix through an ionic liquid linker. This research highlights the potential of similar compounds in the development of high-performance luminescent materials (J. Cuan & B. Yan, 2013).

Antimicrobial Activity

The synthesis and characterization of novel sulphapiperazine containing arylazopyrazoles, derived from similar compounds, showed significant antimicrobial activity against various pathogens, indicating the potential for medical applications (P. Shah, H. S. Patel, & B. P. Patel, 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit significant inhibitory activity .

Mode of Action

It is likely that the compound interacts with its targets in a dose-dependent manner .

Biochemical Pathways

It is known that the compound is a heterocyclic building block used in chemical synthesis .

Result of Action

Similar compounds have been shown to possess a significant zone of inhibition .

Propiedades

IUPAC Name |

methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-24-16(23)12-2-6-13(7-3-12)18-15(22)11-4-8-14(9-5-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGFDMQYRMUKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-oxo-2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroinden-5-yl]octadecanamide](/img/structure/B2528713.png)

![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528714.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)

![N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528720.png)

![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2528730.png)

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2528736.png)